4-Bromo-2-chloro-5-nitrobenzyl bromide
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Overview
Description
4-Bromo-2-chloro-5-nitrobenzyl bromide is an organic compound with the molecular formula C7H4Br2ClNO2. This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-chloro-5-nitrobenzyl bromide can be synthesized through a multi-step process involving the bromination, chlorination, and nitration of benzene derivatives. The typical synthetic route includes:
Bromination: Benzene is first brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Chlorination: The brominated benzene is then chlorinated using chlorine gas in the presence of a catalyst like aluminum chloride.
Nitration: The chlorinated product undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods: Industrial production of this compound involves large-scale reactions with controlled conditions to ensure high yield and purity. The process typically includes:
Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, leading to consistent product quality.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloro-5-nitrobenzyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution Products: Various substituted benzene derivatives.
Reduction Products: Amino derivatives of the original compound.
Oxidation Products: Oxidized forms of the functional groups present in the compound.
Scientific Research Applications
4-Bromo-2-chloro-5-nitrobenzyl bromide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-5-nitrobenzyl bromide involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can form covalent bonds with nucleophiles, while the nitro group can participate in redox reactions. These interactions lead to the modulation of biochemical pathways and the inhibition of specific enzymes.
Comparison with Similar Compounds
4-Bromo-2-chloro-5-nitrobenzyl bromide can be compared with similar compounds such as:
1-Bromo-4-(bromomethyl)-2-chlorobenzene: Similar structure but lacks the nitro group, leading to different reactivity and applications.
4-Bromobenzyl bromide: Lacks the chlorine and nitro groups, making it less versatile in certain reactions.
1-Bromo-4-iodobenzene: Contains iodine instead of chlorine, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields.
Properties
IUPAC Name |
1-bromo-4-(bromomethyl)-5-chloro-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClNO2/c8-3-4-1-7(11(12)13)5(9)2-6(4)10/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKRPPRKCHQKMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Br)Cl)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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